molecular formula C16H8F2N2S2 B5050968 BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

Cat. No.: B5050968
M. Wt: 330.4 g/mol
InChI Key: QTEMNSPHDKMTMD-UHFFFAOYSA-N
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Description

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a compound belonging to the thiazolo[5,4-d]thiazole family. This class of compounds is known for its electron-deficient system, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . These properties make it a promising candidate for applications in organic electronics and other fields.

Preparation Methods

The synthesis of BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the condensation of 4-fluorobenzaldehyde with dithiooxamide under microwave irradiation. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 30 minutes) . This method is efficient and yields the desired product with high purity.

Chemical Reactions Analysis

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets through π–π stacking and other non-covalent interactions. These interactions facilitate the compound’s incorporation into various materials, enhancing their electronic and photophysical properties

Comparison with Similar Compounds

BIS(4-FLUOROPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is compared with other thiazolo[5,4-d]thiazole derivatives, such as:

The unique combination of fluorine atoms and the thiazolo[5,4-d]thiazole core in this compound provides it with distinct electronic and photophysical properties, making it a valuable compound for various advanced applications.

Properties

IUPAC Name

2,5-bis(4-fluorophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEMNSPHDKMTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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